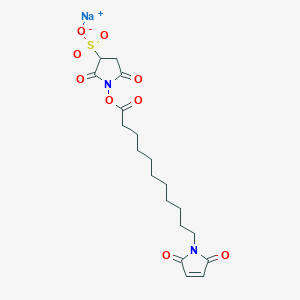
4-Amino-2-chloro-6-methyl-5-nitropyrimidine
Overview
Description
Synthesis Analysis
The synthesis of 4-Amino-2-chloro-6-methyl-5-nitropyrimidine involves key steps that ensure the introduction of functional groups at specific positions on the pyrimidine ring. An unusual aromatic substitution was observed when attempting the synthesis of 2-amino-4,6-dichloro-5-nitropyrimidine, leading to the formation of 2-amino-4,5,6-trichloropyrimidine instead. This highlights the reactivity and potential challenges in synthesizing nitropyrimidines (Lopez et al., 2009).
Molecular Structure Analysis
The molecular structure of 4-Amino-2-chloro-6-methyl-5-nitropyrimidine and its derivatives reveals a rich tapestry of intermolecular interactions. These include hydrogen bonding, which plays a crucial role in stabilizing the molecular and supramolecular structures. For example, the title compound synthesized in one study demonstrated intra- and intermolecular N—H⋯O and N—H⋯N hydrogen bonding, leading to polymeric chains of coplanar molecules (McKeveney et al., 2004).
Chemical Reactions and Properties
The reactivity of 4-Amino-2-chloro-6-methyl-5-nitropyrimidine towards various amine substitutions has been extensively studied. Its ability to undergo regioselective substitution reactions makes it a valuable synthetic building block. These reactions often yield a range of compounds with potential applications in material science and pharmaceuticals. Notably, the compound has been used as a precursor for synthesizing novel heterocyclic systems (Banihashemi et al., 2020).
Physical Properties Analysis
The physical properties of 4-Amino-2-chloro-6-methyl-5-nitropyrimidine derivatives, including crystal structure and solubility, are influenced by the nature of the substituents on the pyrimidine ring. Crystallographic studies provide insights into the arrangement of molecules in the solid state, revealing patterns of hydrogen bonding and stacking interactions that contribute to the stability and properties of the material (Guo et al., 2007).
Scientific Research Applications
-
Nitification Inhibitor
-
Synthesis of Trifluoromethylpyridines
- Specific scientific field : Organic Chemistry .
- Summary of the application : Trifluoromethylpyridines (TFMP) and its derivatives are synthesized using “4-Amino-2-chloro-6-methyl-5-nitropyrimidine”. These compounds are used in the agrochemical and pharmaceutical industries .
- Methods of application or experimental procedures : Various methods of synthesizing trifluoromethylpyridines have been reported .
- Results or outcomes : More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names. Five pharmaceutical and two veterinary products containing the trifluoromethylpyridine moiety have been granted market approval .
-
SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde
- Specific scientific field : Organic Chemistry .
- Summary of the application : “4-Amino-2-chloro-6-methyl-5-nitropyrimidine” is used in the synthesis of pyrimidine-based compound precursors of N-heterocyclic systems .
- Methods of application or experimental procedures : The reaction involves a sequence of SNAr, solvolysis, and Claisen–Schmidt condensation on symmetrically substituted 2-amino-4,6-dichloropyrimidine-5-carbaldehyde .
- Results or outcomes : The isolated compounds are products of amination, solvolysis, and condensation processes under mild and environmentally friendly conditions .
-
Degradation of Chlorimuron-ethyl
- Specific scientific field : Environmental Chemistry .
- Summary of the application : “4-Amino-2-chloro-6-methyl-5-nitropyrimidine” is one of the two major metabolites formed in the degradation of chlorimuron-ethyl, a pre- and post-emergence herbicide for the control of important broad-leaved weeds in soybean and maize .
Safety And Hazards
4-Amino-2-chloro-6-methyl-5-nitropyrimidine is classified as toxic . It has hazard statements H302-H319, indicating that it is harmful if swallowed and causes serious eye irritation . The precautionary statements are P305+P351+P338, suggesting that if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .
properties
IUPAC Name |
2-chloro-6-methyl-5-nitropyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN4O2/c1-2-3(10(11)12)4(7)9-5(6)8-2/h1H3,(H2,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBYYVBFAHVINCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)Cl)N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50280911 | |
| Record name | 4-Amino-2-chloro-6-methyl-5-nitropyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50280911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-2-chloro-6-methyl-5-nitropyrimidine | |
CAS RN |
5453-06-5 | |
| Record name | 5453-06-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19054 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Amino-2-chloro-6-methyl-5-nitropyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50280911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-AMINO-2-CHLORO-6-METHYL-5-NITROPYRIMIDINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![1,6-Hexane-bis-[3-(2-pyridyldithio)propionamide]](/img/structure/B14162.png)
